2,4,5-T isopropyl ester
Description
Structure
3D Structure
Properties
IUPAC Name |
propan-2-yl 2-(2,4,5-trichlorophenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl3O3/c1-6(2)17-11(15)5-16-10-4-8(13)7(12)3-9(10)14/h3-4,6H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHQLHGHMREHMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7041332 | |
| Record name | 2,4,5-T-isopropyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7041332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93-78-7 | |
| Record name | 2,4,5-T Isopropyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93-78-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,5-T-isopropyl [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093787 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,5-T-isopropyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7041332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopropyl 2,4,5-trichlorophenoxyacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.070 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4,5-T-ISOPROPYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EG70MZA02Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Scope and Significance of Academic Inquiry on 2,4,5 T Isopropyl Ester
Principles of Esterification in Chlorophenoxyacetic Acid Synthesis
The synthesis of esters from chlorophenoxyacetic acids, such as 2,4,5-T, is fundamentally an esterification reaction. This class of reactions involves the formation of an ester from a carboxylic acid and an alcohol. The most common method applied in this context is Fischer-Speier esterification, or simply Fischer esterification. This process involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid.
The general mechanism for the esterification of a chlorophenoxyacetic acid (Ar-OCH₂COOH) with an alcohol (R'OH) can be described as follows:
Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.
Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the protonated carbonyl carbon. This forms a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the oxonium ion (formed from the attacking alcohol) to one of the hydroxyl groups.
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a stable leaving group. This regenerates the carbonyl group, forming a protonated ester.
Deprotonation: The protonated ester is deprotonated, typically by a water molecule or the conjugate base of the acid catalyst, to yield the final ester product and regenerate the acid catalyst.
Esters of chlorophenoxyacetic acids are generally insoluble in water but soluble in oils. idc-online.com This property is crucial for their formulation and application. The synthesis of various esters, such as butyl, isooctyl, and butoxyethanol esters, follows this general principle, differing only in the specific alcohol used in the reaction. nih.govnih.govnih.gov
Specific Routes: Reaction of 2,4,5-Trichlorophenoxyacetic Acid with Isopropyl Alcohol
The synthesis of this compound is achieved through the direct esterification of 2,4,5-trichlorophenoxyacetic acid with isopropyl alcohol (also known as propan-2-ol or isopropanol). solubilityofthings.com This reaction is a specific application of the Fischer esterification principle described previously.
The reaction is as follows: C₈H₅Cl₃O₃ (2,4,5-Trichlorophenoxyacetic acid) + C₃H₈O (Isopropyl alcohol) ⇌ C₁₁H₁₁Cl₃O₃ (this compound) + H₂O
To drive the equilibrium towards the product side and achieve a high yield, an excess of one reactant (typically the less expensive isopropyl alcohol) can be used, or the water formed during the reaction can be removed as it is produced. An acid catalyst is required to facilitate the reaction. While specific industrial parameters for this exact ester are not widely detailed in available literature, the process is analogous to the production of other 2,4,5-T esters, such as the n-butyl and isooctyl esters, which are explicitly stated to be synthesized by reacting 2,4,5-trichlorophenoxyacetic acid with the corresponding alcohol. nih.govnih.gov
| Property | Value | Source |
|---|---|---|
| CAS Number | 93-78-7 | esslabshop.comparchem.com |
| Molecular Formula | C₁₁H₁₁Cl₃O₃ | esslabshop.comparchem.com |
| Molecular Weight | 297.56 g/mol | esslabshop.comparchem.com |
| Appearance | Colorless to light yellow liquid | solubilityofthings.com |
Precursor Synthesis: Methodologies for 2,4,5-Trichlorophenol (B144370) Production
The main commercial-scale manufacturing process involved the alkaline hydrolysis of 1,2,4,5-tetrachlorobenzene. chemicalbook.comgoogle.com This reaction was typically carried out using sodium hydroxide (B78521) in methanol (B129727) under pressure and at elevated temperatures (150 to 180°C). google.com An important consideration in this process is the potential formation of the highly toxic byproduct 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) under certain reaction conditions. nih.govpic.int
Alternative synthesis routes for 2,4,5-trichlorophenol include:
Chlorination of 2,5-dichlorophenol: This method involves the direct chlorination of 2,5-dichlorophenol. google.com However, this route can be difficult to control and often results in a poor yield of the desired 2,4,5-isomer. chemicalbook.com The reaction can be improved by using a liquid inert polar aprotic reaction medium, such as nitrobenzene, and a Lewis acid catalyst like aluminum chloride. google.com
From 2,4,5-trichloroaniline (B140166): This pathway involves a Sandmeyer-type reaction. 2,4,5-trichloroaniline is first diazotized using sodium nitrite (B80452) and sulfuric acid at a controlled low temperature (around 8°C). chemicalbook.com The resulting diazonium salt is then hydrolyzed by adding it to a solution of copper sulfate (B86663) in sulfuric acid at an elevated temperature (around 80°C) to yield 2,4,5-trichlorophenol. chemicalbook.com
| Method | Starting Material(s) | Key Reagents/Conditions | Notable Aspects | Source |
|---|---|---|---|---|
| Hydrolysis | 1,2,4,5-Tetrachlorobenzene | Sodium hydroxide, methanol, high pressure, 150-180°C | Primary historical commercial route; risk of TCDD formation. | chemicalbook.comgoogle.comnih.gov |
| Chlorination | 2,5-Dichlorophenol | Chlorine, Lewis acid catalyst (e.g., AlCl₃), polar aprotic solvent | Can result in poor yield and mixture of isomers. | chemicalbook.comgoogle.com |
| Sandmeyer Reaction | 2,4,5-Trichloroaniline | 1. NaNO₂, H₂SO₄ (Diazotization) 2. CuSO₄, H₂SO₄ (Hydrolysis) | Multi-step laboratory or alternative synthesis route. | chemicalbook.com |
Once 2,4,5-trichlorophenol is produced, it is reacted with chloroacetic acid (or its sodium salt) to form 2,4,5-trichlorophenoxyacetic acid, the direct precursor to its esters. idc-online.comwikipedia.org This reaction is a Williamson ether synthesis, where the sodium salt of the phenol (B47542) (sodium 2,4,5-trichlorophenoxide) acts as a nucleophile, displacing the chloride from sodium chloroacetate. idc-online.compic.int
Historical Industrial Production Processes and Laboratory Development
The development of chlorophenoxyacetic acid herbicides, including 2,4,5-T and 2,4-D, was a significant event in the history of agricultural chemistry, occurring in the 1940s. coresta.orgawsjournal.org Research conducted independently in the United Kingdom and the United States during World War II identified these compounds as potent and selective herbicides for controlling broadleaf weeds in cereal crops. awsjournal.orgresearchgate.net This discovery marked the beginning of the modern chemical herbicide era and transformed agricultural practices. researchgate.net
The industrial production of 2,4,5-T and its esters scaled up following these initial discoveries. The core of the industrial process was the two-step synthesis:
Production of 2,4,5-trichlorophenol from 1,2,4,5-tetrachlorobenzene. google.com
Condensation of the resulting phenol with chloroacetic acid to form 2,4,5-T acid. idc-online.comwikipedia.org
Esterification of the 2,4,5-T acid with an appropriate alcohol, such as isopropyl alcohol, to produce the desired ester. nih.govnih.govsolubilityofthings.com
Ester forms were developed to alter the physical properties of the herbicide, such as volatility and solubility, to suit different application needs. idc-online.comwho.int For example, long-chain esters were developed to be less volatile than the short-chain esters. who.int The use of 2,4,5-T was eventually discontinued (B1498344) in many countries, including the United States in 1985, due to concerns over contamination with TCDD. idc-online.com
| Time Period | Development | Significance | Source |
|---|---|---|---|
| 1940s | Independent discovery of chlorophenoxyacetic acids (2,4-D, 2,4,5-T, MCPA) as herbicides in the US & UK. | Initiated the modern era of chemical weed control in agriculture. | coresta.orgawsjournal.orgresearchgate.net |
| Post-WWII | Commercial scale-up of 2,4,5-T production. | Widespread use in agriculture and forestry for broadleaf weed control. | idc-online.comresearchgate.net |
| Late 1970s - 1985 | Phasing out and discontinuation of 2,4,5-T use in many countries. | Driven by concerns over TCDD contamination. | idc-online.comwikipedia.org |
Mechanistic Studies of 2,4,5 T Isopropyl Ester in Plant Systems
Auxin Mimicry and Plant Growth Regulation Interference
Once hydrolyzed to 2,4,5-T acid within the plant, the compound functions as a synthetic auxin, mimicking the plant's natural growth hormone, indole-3-acetic acid (IAA). usda.gov Natural auxins regulate a vast array of developmental processes, but synthetic auxins like 2,4,5-T overwhelm these systems. The plant is unable to effectively metabolize or break down the high concentrations of the synthetic auxin, leading to a cascade of unregulated and chaotic growth that ultimately proves lethal to susceptible species. usda.govscribd.com This mode of action, affecting cellular division and activating metabolic pathways, is characteristic of phenoxyacetic acid herbicides. scribd.com
Cellular and Physiological Responses in Target Plants
The physiological disruption caused by the auxin mimicry of 2,4,5-T manifests through several key cellular responses in susceptible broadleaf plants.
Induction of Uncontrolled Cell Division in Vascular Tissues
A primary effect of synthetic auxin overload is the stimulation of uncontrolled cell division, particularly within the vascular tissues—the phloem and cambium. scribd.com This leads to abnormal proliferation of cells, causing a blockage and crushing of the plant's transport systems. The phloem, responsible for transporting sugars from the leaves to other parts of the plant, becomes non-functional, starving the roots and other tissues. This disruption of the vascular system is a critical factor leading to plant death.
Alterations in Cell Wall Plasticity and Protein Biosynthesis
Auxins are known to induce cell wall loosening and increase plasticity, a process necessary for cell elongation and growth. The presence of high concentrations of synthetic auxins like 2,4,5-T leads to an abnormal and sustained increase in cell wall plasticity. This, combined with a stimulated, unregulated biosynthesis of proteins and other materials, contributes to the uncontrolled and disorganized growth that characterizes the herbicide's effect.
Modulation of Endogenous Ethylene (B1197577) Production
A well-documented response to auxin herbicides is the stimulation of ethylene production in plant tissues. Ethylene is another key plant hormone involved in processes like senescence (aging) and stress responses. The abnormally high levels of ethylene induced by 2,4,5-T work in concert with the auxin effects, accelerating the decline of the plant. Symptoms such as leaf epinasty (downward bending), senescence, and tissue death are often linked to this induced ethylene production.
The table below summarizes the key physiological responses in plants treated with phenoxy herbicides like 2,4,5-T isopropyl ester.
| Physiological Response | Affected Tissue/Process | Consequence |
| Uncontrolled Cell Division | Vascular Tissues (Phloem, Cambium) | Blockage of nutrient transport, tissue damage |
| Altered Cell Wall Plasticity | Meristematic Tissues | Disorganized and unsustainable growth |
| Increased Protein Synthesis | General Cellular Metabolism | Contributes to abnormal cell proliferation |
| Elevated Ethylene Production | Stress Response Pathways | Accelerated senescence, leaf epinasty, tissue death |
In Planta Hydrolysis and Metabolic Transformation to Active Acid Form
The isopropyl ester form of 2,4,5-T is more lipophilic (fat-soluble) than its acid counterpart, which enhances its ability to penetrate the waxy cuticle of plant leaves. agentorangeinpanama.com However, the ester itself is not the primary phytotoxic agent. Once inside the plant tissues, it undergoes rapid hydrolysis, a chemical reaction where the ester group is cleaved off, yielding the free 2,4,5-T acid and isopropyl alcohol. agentorangeinpanama.com This conversion to the active acid form is a crucial step in its mode of action. agentorangeinpanama.comusda.gov
Conjugation with Plant Constituents (e.g., Pectin-like Complexes)
Once absorbed into plant tissues, phenoxy herbicides like 2,4,5-T can undergo conjugation, a detoxification process where the herbicide molecule binds to endogenous plant compounds. eurl-pesticides.eu This process is a common metabolic fate for xenobiotics in plants, often involving covalent bond formation with molecules such as sugars, amino acids, and alcohols. eurl-pesticides.eueurl-pesticides.eu
For ester formulations, evidence suggests that hydrolysis is a critical preliminary step. Studies involving the closely related 2,4-D isopropyl ester showed that upon entering the plant, the ester is cleaved into its parent acid (2,4-D) and isopropyl alcohol. nih.govucanr.edu This hydrolysis is a prerequisite for further metabolic action, including conjugation. ljmu.ac.uk The resulting free acid is the form that typically undergoes conjugation with various plant constituents. eurl-pesticides.eu
Research on lemons treated with radiolabeled 2,4-D isopropyl ester indicated that after hydrolysis, the 2,4-D acid reacted with a plant component to form an ester-like complex. nih.gov Preliminary investigations identified this plant constituent as pectin. nih.gov Pectin is a structural polysaccharide rich in galacturonic acid, found in the primary cell walls and middle lamella of terrestrial plants. wikipedia.org The formation of these "pectin-like complexes" represents a significant pathway for the immobilization and detoxification of the herbicide within the plant. These conjugated residues are often bound within the plant matrix and may require heat or chemical hydrolysis to be released for analysis. nih.govinchem.org The nature and extent of conjugation can vary significantly depending on the plant species, its growth stage, and environmental conditions. eurl-pesticides.eu
Influence of Ester Formulation on Foliar Penetration and Translocation
The chemical formulation of a herbicide plays a pivotal role in its efficacy, particularly affecting its ability to penetrate the leaf surface and move throughout the plant. apms.org Ester formulations of phenoxy herbicides like 2,4,5-T are known to have distinct advantages and characteristics regarding foliar uptake compared to their acid or amine salt counterparts. asacim.org.ar
Ester forms, such as the isopropyl ester, are more lipophilic (oil-soluble), which allows them to penetrate the waxy outer layer of a plant's leaf, the cuticle, more readily than water-soluble salt formulations. ucanr.eduasacim.org.ar This rapid absorption leads to several key outcomes:
Enhanced Uptake : Studies have consistently shown that ester formulations result in faster and sometimes greater uptake of the active ingredient. asacim.org.ar
Increased Rainfastness : Because the compound quickly moves into the cuticle, it is less susceptible to being washed off by rain shortly after application. asacim.org.ar
Once inside the leaf, the this compound is rapidly hydrolyzed, converting it back to the active 2,4,5-T acid. ucanr.eduasacim.org.ar This conversion is essential, as the acid form is what is typically translocated systemically within the plant's phloem, moving from the source (leaves) to sinks (areas of active growth like roots and new shoots). ucanr.eduljmu.ac.uk An experiment using 2,4-D isopropyl ester with a radioactive label on the alcohol portion and another on the acid portion demonstrated this process clearly. The alcohol label remained in the treated leaf, while the acid label was translocated throughout the plant, confirming that hydrolysis occurs upon or during absorption. ucanr.edu
However, the very rapid penetration of some short-chain esters can also lead to high localized concentrations, causing rapid cell death and tissue damage at the point of application. This contact toxicity can impair the plant's vascular system, thereby inhibiting the translocation of the herbicide out of the treated leaf. ucanr.edu
Table 1: Influence of Ester Formulation on Herbicide Action
Explore the table below to see how ester formulations impact different stages of herbicide activity.
| Feature | Influence of Ester Formulation | Rationale |
| Foliar Penetration | Increased | High lipophilicity allows for easier passage through the waxy leaf cuticle. ucanr.eduasacim.org.ar |
| Rate of Uptake | Faster | More rapid absorption compared to amine or salt formulations. asacim.org.ar |
| Rainfastness | Improved | Quick penetration into the cuticle protects the herbicide from being washed away. asacim.org.ar |
| Translocation | Hydrolysis is a prerequisite | The ester must be converted to the parent acid to be mobile in the phloem. ucanr.eduljmu.ac.uk |
| Contact Toxicity | Can be higher | Rapid absorption of short-chain esters can cause localized tissue damage, potentially reducing translocation. ucanr.edu |
Comparative Phytotoxicity Studies of Different Ester Forms (e.g., Butyl vs. Isopropyl)
The specific alcohol used to create the ester of 2,4,5-T can significantly alter its phytotoxicity and selectivity. scionresearch.com While a wide range of esters have been marketed in the past, including isopropyl, butyl, and iso-octyl, their relative performance can differ based on the target plant and environmental conditions. scionresearch.com
A study comparing the effects of 2,4,5-T butyl ester and 2,4,5-T iso-octyl ester on seedling gorse (a target weed) and radiata pine (a non-target species) provides a clear example of this differential activity. The results demonstrated that the iso-octyl ("heavy") ester was more effective at controlling gorse than the butyl ("light") ester. scionresearch.com Concurrently, the iso-octyl ester caused less growth suppression in the radiata pine seedlings, indicating greater selectivity. scionresearch.com
The molecular configuration and size of the ester chain influence its physical properties, such as volatility and its interaction with the plant cuticle, which in turn affects absorption and biological activity. scionresearch.com General research on other herbicides has shown that lengthening an alkyl side chain can increase toxicity up to an optimal number of carbon atoms. annualreviews.org The choice of ester is therefore a critical factor in optimizing a herbicide for both efficacy against weeds and safety for desirable plants. scionresearch.com
Table 2: Comparative Efficacy of 2,4,5-T Butyl vs. Iso-Octyl Esters
This interactive table presents findings from a study comparing the phytotoxicity of two different 2,4,5-T esters on a target weed (Gorse) and a non-target tree (Radiata Pine).
| Ester Formulation | Target Species | Effect | Finding |
| Butyl Ester | Gorse (Ulex europaeus) | Control | Less effective in controlling gorse seedlings compared to the iso-octyl ester. scionresearch.com |
| Iso-Octyl Ester | Gorse (Ulex europaeus) | Control | More effective in controlling gorse seedlings. scionresearch.com |
| Butyl Ester | Radiata Pine (Pinus radiata) | Damage | Caused greater growth suppression and damage to pine seedlings. scionresearch.com |
| Iso-Octyl Ester | Radiata Pine (Pinus radiata) | Damage | Less damaging to pine seedlings, demonstrating greater selectivity. scionresearch.com |
Environmental Fate and Transport Dynamics of 2,4,5 T Isopropyl Ester
Hydrolysis Kinetics and Associated Degradation Products
Hydrolysis, the chemical reaction with water, is a primary degradation pathway for 2,4,5-T isopropyl ester in the environment. The rate and outcome of this process are significantly influenced by the surrounding conditions, such as pH and the presence of soil.
pH-Dependent Hydrolysis Rates in Aqueous Environments
The stability of this compound in water is highly dependent on the pH of the solution. Generally, ester hydrolysis is catalyzed by both acids and bases. nih.gov While stable at a pH range of 5 to 9, the breakdown of phenoxy herbicide esters like the isopropyl ester of 2,4,5-T is accelerated at higher or lower pH values. nih.govpic.int For the related 2,4-D isopropyl ester, the hydrolysis half-life at a neutral pH of 7.4 and 20°C is reported to be 23.1 days. nih.gov However, this rate changes dramatically with pH, with a calculated half-life of 710 days at pH 6 and a much shorter 17.0 hours at pH 9. nih.gov This indicates that in alkaline waters, hydrolysis is a much more rapid degradation process. inchem.orgchemrxiv.org
Table 1: pH-Dependent Hydrolysis Half-Life of 2,4-D Isopropyl Ester
| pH | Temperature (°C) | Half-Life |
|---|---|---|
| 6 | - | 710 days |
| 7.4 | 20 | 23.1 days |
This table presents data for the related compound 2,4-D isopropyl ester, which is often used as a proxy for understanding the behavior of 2,4,5-T esters.
Hydrolysis in Moist Soil Environments: Field and Laboratory Observations
In moist soil environments, the hydrolysis of this compound to its parent acid, 2,4,5-T, is generally rapid. nih.gov Laboratory studies on the related 2,4-D isopropyl ester have shown that it can be almost completely hydrolyzed within 1.5 hours in moist prairie soil at 25°C. forestresearch.gov.uk The rate of this conversion is influenced by soil moisture, with decreased rates observed in drier conditions. juniperpublishers.com The chemical structure of the ester also plays a role; for instance, the iso-octyl ester of 2,4-D breaks down more slowly than the n-butyl and isopropyl esters. forestresearch.gov.uk Under field conditions, the hydrolysis of similar esters can take longer, with the iso-octyl ester of 2,4-D taking about two weeks to hydrolyze. forestresearch.gov.uk The rapid breakdown in soil suggests a soil-catalyzed reaction. nih.gov
Formation of 2,4,5-Trichlorophenol (B144370) and Other Chlorophenolic Metabolites
The primary degradation product of 2,4,5-T in the environment is 2,4,5-trichlorophenol. iisc.ac.innih.gov This transformation occurs through microbial degradation in soil and photolysis, particularly in the presence of humic substances. iisc.ac.in Following the initial hydrolysis of the isopropyl ester to 2,4,5-T acid, further degradation leads to the formation of 2,4,5-trichlorophenol. iisc.ac.inepa.gov This compound itself is a precursor in the synthesis of 2,4,5-T. pic.intwikipedia.org Further breakdown can lead to the formation of chlorophenols, polyphenols, and quinones. iisc.ac.in
Phototransformation Pathways and Identification of Photodegradates
Sunlight plays a significant role in the degradation of 2,4,5-T and its esters. 2,4,5-T is readily photodegraded. who.int The primary photodegradation products of 2,4,5-T are 2,4,5-trichlorophenol and 2-hydroxy-4,5-dichlorophenoxyacetic acid. nih.gov Humic substances present in natural waters can act as photosensitizers, accelerating the breakdown of 2,4,5-T. nih.gov For the related 2,4-D esters, photolysis in the presence of light can lead to the formation of hydrochloric acid and esters of 2- and 4-chlorophenoxyacetic acid. inchem.org Irradiation of 2,4,5-T solutions has not been found to produce TCDD (dioxin). forestresearch.gov.uk
Sorption and Desorption Processes in Soil and Sediment
The movement and availability of this compound in the environment are heavily influenced by its interaction with soil and sediment particles through sorption and desorption.
Adsorption Coefficients (Koc) and Factors Influencing Binding Affinity
Influence of Soil Organic Matter and pH on Sorption
The sorption of this compound in soil is significantly influenced by the soil's organic matter content and pH level. Phenoxy herbicide esters, including the isopropyl ester of 2,4,5-T, tend to adsorb extensively to soils, particularly those with high organic content. nih.gov This adsorption is a key factor in limiting the vertical movement, or leaching, of the compound through the soil profile. arizona.edu
Research indicates that the degree and strength of adsorption increase with higher organic matter content. nih.gov The adsorption of ionizable molecules like 2,4,5-T increases as the soil pH decreases. sjp.ac.lk In more acidic conditions (lower pH), these compounds are more likely to be in their molecular form, which enhances their adsorption to soil particles. uonbi.ac.ke Conversely, in alkaline soils (higher pH), phenoxy herbicides are more likely to be in an anionic (negatively charged) form, which repels the negatively charged soil particles, leading to reduced adsorption. sjp.ac.lkjuniperpublishers.com
Studies on the related compound 2,4-D have shown a clear correlation between higher organic content and increased adsorption, requiring larger volumes of water to leach the herbicide from the soil. juniperpublishers.com This principle also applies to 2,4,5-T esters, where the ester form's lower water solubility further contributes to its tendency to remain adsorbed to soil particles, especially in soils rich in organic matter. arizona.edu
Table 1: Factors Influencing Sorption of this compound
| Factor | Influence on Sorption | Scientific Rationale |
|---|---|---|
| Soil Organic Matter | Increased organic matter leads to increased sorption. nih.govarizona.edu | Phenoxy esters have a high affinity for organic materials in the soil. nih.gov |
| Soil pH | Lower pH (more acidic) increases sorption. sjp.ac.lk | In acidic conditions, the molecule is less ionized, favoring adsorption to soil colloids. uonbi.ac.ke |
| Soil pH | Higher pH (more alkaline) decreases sorption. sjp.ac.lkjuniperpublishers.com | In alkaline conditions, the molecule becomes anionic, leading to repulsion from negatively charged soil particles. sjp.ac.lkjuniperpublishers.com |
Volatilization and Atmospheric Distribution from Applied Surfaces
Volatilization, the process by which a substance evaporates into the atmosphere, is a significant factor in the environmental distribution of this compound after its application. iisc.ac.inpic.int This process is influenced by environmental conditions, particularly temperature. In hot climates, a considerable amount of the applied herbicide can evaporate. iisc.ac.in Once in the atmosphere, 2,4,5-T can be broken down by sunlight (photolytic decomposition) or be washed out by rain. iisc.ac.in
The rate of volatilization is also dependent on the interaction of the chemical with the surfaces it has been applied to. oregonstate.edu For instance, the potential for volatilization increases with higher temperatures and soil moisture, but decreases with higher clay and organic matter content in the soil. invasive.org
Comparative Volatility of Ester Forms
Not all ester forms of phenoxy herbicides exhibit the same degree of volatility. A distinction is often made between "high volatile" and "low volatile" esters. Esters derived from alcohols with shorter carbon chains, such as methyl and isopropyl esters, are considered more volatile. 24d.info The isopropyl ester of 2,4-D, a closely related compound, has been identified as a high volatile ester. invasive.orgusda.gov Due to concerns about their potential to drift as vapor and damage non-target plants, the use of some of the most volatile esters, including methyl and isopropyl esters of 2,4-D, has been restricted or banned in some regions. invasive.org24d.info
In contrast, esters made from alcohols with longer carbon chains, such as butoxyethyl and 2-ethylhexyl esters, are classified as low-volatile esters. 24d.info Research has shown that low volatile esters of 2,4,5-T are more effective in certain applications compared to high volatile esters of similar herbicides. usda.gov The difference in volatility is a critical factor, as higher volatility can lead to the herbicide moving off-target and affecting unintended vegetation. purdue.edu
Table 2: Comparative Volatility of Phenoxy Ester Forms
| Ester Type | Volatility Classification | Examples |
|---|---|---|
| Short-chain esters | High Volatile | Isopropyl ester, Methyl ester, Butyl ester 24d.info |
| Long-chain esters | Low Volatile | Butoxyethyl ester, 2-ethylhexyl ester 24d.info |
Leaching Potential and Vertical Movement in Soil Profiles
The potential for this compound to leach, or move vertically through the soil profile, is generally considered to be limited. oregonstate.edu This is primarily due to its strong adsorption to soil particles, especially in soils with high organic matter, and its rapid hydrolysis to the acid form. nih.govoregonstate.edu The majority of the herbicide tends to remain in the upper layers of the soil, typically within the top 10 cm. iisc.ac.in
Studies comparing different formulations of phenoxy herbicides have demonstrated that ester formulations exhibit less downward movement compared to more water-soluble salt formulations. arizona.edu For example, in one study, esters of 2,4,5-T remained in the top 3 inches of soil, while the more soluble amine salts leached to greater depths. arizona.edu The lower water solubility of the ester form is a key property that reduces its tendency to be carried downward with percolating water. arizona.edu
Once adsorbed to the soil, phenoxy herbicides like this compound generally resist further vertical movement and degrade in place. arizona.edu While some leaching can occur, particularly in sandy soils with low organic matter, the extensive adsorption and degradation processes significantly prevent contamination of groundwater. oregonstate.eduoregonstate.edu
Environmental Persistence and Dissipation Rates
The persistence of this compound in the environment is influenced by various degradation processes, including microbial breakdown, chemical reactions, and photolysis. pic.int In soil, the ester is typically hydrolyzed to its acid form, which is then further degraded by soil microorganisms. forestresearch.gov.uk
Half-life Determinations in Soil and Water Matrices
The half-life of a substance is the time it takes for half of the initial amount to degrade. For 2,4,5-T, the half-life in soil can vary depending on environmental conditions, ranging from several weeks to months. regenesis.com Some reports indicate a half-life in soil of between 2 and 10 weeks, with more than 90% of the compound degrading within 70 days. iisc.ac.in Another source suggests a soil half-life of 21-24 days. pic.inthealthandenvironment.org
In water, 2,4,5-T does not tend to persist for long periods. It is often absorbed by clay particles or aquatic life within a few days. pic.inthealthandenvironment.org The esters of 2,4,5-T are usually hydrolyzed within a few days in water. healthandenvironment.org The estimated atmospheric half-life is about one day due to photolytic decomposition and washout by precipitation. iisc.ac.in On grass, the half-life has been reported to be between 8 and 17 days. pic.inthealthandenvironment.org
Table 3: Half-life of 2,4,5-T in Different Environmental Matrices
| Matrix | Reported Half-life | Reference(s) |
|---|---|---|
| Soil | 2 to 10 weeks | iisc.ac.in |
| Soil | 21 to 24 days | pic.inthealthandenvironment.org |
| Water | A few days (due to absorption/hydrolysis) | pic.inthealthandenvironment.org |
| Atmosphere | Approximately 1 day | iisc.ac.in |
| Grass | 8 to 17 days | pic.inthealthandenvironment.org |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2,4,5-T |
| 2,4-D |
| 2,4-D isopropyl ester |
| 2,4-D methyl ester |
| 2,4-D butyl ester |
| 2,4,5-T n-butyl ester |
| 2,4-D butoxyethyl ester |
| 2,4-D 2-ethylhexyl ester |
| 2,4-D amine salts |
| 2,4,5-trichlorophenol |
Factors Governing Longevity (e.g., Soil Moisture, Temperature, Microbial Activity)
The environmental persistence of this compound is not defined by the longevity of the ester molecule itself, but rather by the degradation of its transformation product, 2,4,5-T acid. The ester form undergoes rapid hydrolysis in the environment, particularly in soil and water, to yield the parent acid. forestresearch.gov.ukepa.gov This initial conversion is a critical step, after which the persistence of the herbicidal residue is governed by factors that influence the breakdown of the more stable 2,4,5-T acid. The primary driver of this degradation is microbial activity, which is itself significantly controlled by soil moisture and temperature.
Microbial Activity: The principal mechanism for the breakdown of phenoxy herbicides in the environment is microbial degradation. nih.govresearchgate.net Soil microorganisms, including various species of bacteria and fungi, utilize the herbicide as a carbon source. nih.govresearchtrend.net However, the microbial population capable of degrading 2,4,5-T is less abundant and less effective compared to those that break down other phenoxy herbicides like 2,4-D. researchtrend.netjmb.or.kr Studies have noted that very few organisms have been identified with the ability to effectively break down the 2,4,5-T molecule. jmb.or.krusda.gov The rate of degradation is therefore highly dependent on the presence and acclimatization of specific microbial communities in the soil.
Soil Moisture: Soil moisture is a critical factor influencing the rate of both the initial hydrolysis of the ester and the subsequent microbial degradation of the acid. forestresearch.gov.uk24d.info Hydrolysis of esters is quickest in moist soils. forestresearch.gov.uk For the subsequent microbial breakdown of the 2,4,5-T acid, adequate moisture is essential to support the metabolic activity of the degrading microorganisms. 24d.info Conversely, dry conditions significantly reduce microbial activity, thereby increasing the persistence of the herbicide residues in the soil. juniperpublishers.com
Temperature: Temperature directly affects the rate of chemical reactions and the metabolic rates of soil microorganisms. Optimal temperatures lead to faster degradation of 2,4,5-T. Research on the related compound 2,4-D indicates that degradation kinetics are affected by temperature, with an optimum for microbial activity around 27°C. inchem.org Lower temperatures, such as those found in cold climates or deeper soil layers, slow down microbial metabolism, leading to a significant increase in the half-life of the herbicide. researchtrend.netjuniperpublishers.com
The interplay of these factors determines the ultimate environmental longevity of this compound residues. The rapid initial hydrolysis means the focus shifts to the conditions affecting the resulting acid's breakdown.
Table 1: Influence of Environmental Factors on the Degradation of 2,4,5-T Residues
| Factor | Influence on Degradation Rate | Rationale |
|---|---|---|
| Microbial Activity | Increases degradation | Primary mechanism for breaking down the 2,4,5-T acid molecule. nih.govresearchgate.net |
| Soil Moisture | Increases degradation | Facilitates the initial rapid hydrolysis of the ester and supports microbial metabolic activity. forestresearch.gov.uk24d.info |
| Temperature | Increases degradation (up to an optimum) | Higher temperatures increase the rate of microbial metabolism, accelerating breakdown. researchtrend.netinchem.org |
| Dry Conditions | Decreases degradation | Reduces microbial activity, leading to longer persistence. juniperpublishers.com |
| Cold Conditions | Decreases degradation | Slows microbial metabolism, significantly extending the herbicide's half-life. researchtrend.netjuniperpublishers.com |
Comparative Persistence with Other Phenoxy Herbicides
The environmental persistence of 2,4,5-T is notably longer than that of other widely used phenoxy herbicides, particularly 2,4-D. jmb.or.krusda.gov While the ester forms of both 2,4-D and 2,4,5-T are hydrolyzed rapidly in the environment, the resulting 2,4,5-T acid is inherently more resistant to microbial degradation. forestresearch.gov.ukresearchtrend.net
Research indicates that the persistence of 2,4,5-T in soil is generally two to three times longer than that of 2,4-D under similar conditions. usda.gov The half-life of 2,4-D in soil is often cited as being between one to six weeks, whereas the half-life of 2,4,5-T has been calculated to be around 7 weeks in a forest floor environment. researchtrend.netusda.gov This difference is primarily attributed to the chemical structure of 2,4,5-T, which makes it more recalcitrant to the enzymatic attacks of soil microorganisms. jmb.or.kr
Compared to other herbicide classes, the persistence of phenoxy herbicides varies. For example, herbicides like dicamba (B1670444) are generally more persistent than 2,4,5-T, and picloram (B1677784) is even more persistent than dicamba. arizona.edu Within the phenoxy class, however, 2,4,5-T stands out for its longevity relative to 2,4-D and MCPA. researchtrend.netjmb.or.kr Studies in forest ecosystems have shown that while 2,4,5-T levels decline significantly in the first few months after application, detectable residues can remain in foliage, litter, and soil for up to a year. cambridge.org
Table 2: Comparative Persistence of Phenoxy Herbicides in Soil
| Herbicide | Chemical Class | General Persistence in Soil | Key Factors |
|---|---|---|---|
| 2,4,5-T | Phenoxyalkanoic Acid | More persistent than 2,4-D; half-life can be 7 weeks or more. usda.gov | Resistant to microbial degradation. jmb.or.kr |
| 2,4-D | Phenoxyalkanoic Acid | Less persistent; typical half-life of 1-6 weeks. researchtrend.net | Readily degraded by a wide variety of soil microorganisms. jmb.or.kr |
| MCPA | Phenoxyalkanoic Acid | Generally considered to have persistence similar to or slightly greater than 2,4-D. | Susceptible to microbial degradation. researchtrend.net |
| Dicamba | Benzoic Acid | More persistent than phenoxy herbicides like 2,4,5-T. arizona.edu | Degraded by microorganisms, but more slowly than phenoxy acids. arizona.edu |
| Picloram | Picolinic Acid | Very persistent; can remain in soil for over a year. arizona.edu | Decomposes very slowly by microorganisms. arizona.edu |
Biodegradation and Bioremediation Research on 2,4,5 T Isopropyl Ester
Microbial Degradation Mechanisms in Environmental Compartments
The environmental fate of 2,4,5-T is largely determined by the metabolic activities of microorganisms. These processes are complex and involve a series of enzymatic reactions that transform the herbicide into less harmful substances.
Role of Diverse Microbial Communities (Bacteria, Fungi)
A wide array of microorganisms, including both bacteria and fungi, have demonstrated the ability to degrade 2,4,5-T. Bacterial communities, in particular, have been extensively studied for their capacity to use this compound as a source of carbon and energy. frontiersin.org Research has shown that mixed microbial cultures, often found in contaminated soils, can effectively degrade 2,4,5-T. nih.gov In some cases, a synergistic relationship between different microbial species is necessary for the complete breakdown of the compound. asm.org
Fungal species also contribute to the degradation of phenoxy acid herbicides. White-rot fungi, such as Rigidoporus sp., and filamentous fungi isolated from contaminated soils, including species of Fusarium and Verticillium, have shown the capability to break down 2,4,5-T. mdpi.com Studies on fungal degradation have highlighted the role of specific enzymes, which can differ from those found in bacteria. mdpi.com
Biochemical Pathways: Dechlorination, Side-Chain Cleavage, Ring Fission
The microbial degradation of 2,4,5-T proceeds through several key biochemical steps. The initial attack on the 2,4,5-T molecule typically involves the cleavage of the ether bond that links the acetic acid side chain to the aromatic ring. mdpi.com This reaction, often catalyzed by an oxygenase, releases the side chain as glyoxylate (B1226380) and forms 2,4,5-trichlorophenol (B144370) (2,4,5-TCP). ethz.ch
Following the side-chain cleavage, the degradation pathway involves sequential dechlorination, where chlorine atoms are removed from the aromatic ring. This is a crucial detoxification step. The resulting chlorinated catechols or hydroquinones are then susceptible to aromatic ring fission. acs.org Ring cleavage, an oxidative process, breaks open the aromatic structure, leading to the formation of aliphatic intermediates like maleylacetate. ethz.ch These intermediates can then be funneled into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, resulting in the complete mineralization of the compound to carbon dioxide and water. ethz.ch
Under anaerobic conditions, the degradation pathway is different, often initiated by reductive dechlorination, where chlorine atoms are removed before the ring structure is broken down. researchgate.net
Identification and Characterization of Key Enzymes
The enzymatic machinery responsible for 2,4,5-T degradation has been a significant focus of research. In aerobic bacteria like Burkholderia cepacia AC1100, the initial cleavage of the ether bond is catalyzed by a 2,4,5-T oxygenase, which consists of two subunits encoded by the tftA and tftB genes. jst.go.jp
Subsequent steps are mediated by other specific enzymes. For example, a chlorophenol 4-monooxygenase, encoded by tftC and tftD genes, is involved in the hydroxylation of 2,4,5-TCP. ethz.ch The cleavage of the aromatic ring is carried out by dioxygenase enzymes, such as hydroxyquinol 1,2-dioxygenase. acs.org In fungi, extracellular enzymes like laccases and intracellular enzymes such as cytochromes P450 have been implicated in the degradation of 2,4,5-T and related compounds. mdpi.com
| Enzyme Class | Gene(s) (Example) | Function in 2,4,5-T Degradation | Microbial Source Example |
| Oxygenase | tftA/tftB | Cleavage of the ether side-chain | Burkholderia cepacia |
| Monooxygenase | tftC/tftD | Hydroxylation of the aromatic ring | Burkholderia cepacia |
| Dioxygenase | tftH | Aromatic ring cleavage | Burkholderia cepacia |
| Laccase | - | Oxidative degradation | Rigidoporus sp. |
| Cytochrome P450 | - | Oxidative degradation | Rigidoporus sp. |
Isolation and Characterization of 2,4,5-T Degrading Microorganisms
The search for and study of microorganisms capable of breaking down 2,4,5-T is fundamental to developing effective bioremediation strategies.
Specific Bacterial Genera and Species Implicated in Degradation
Numerous bacterial species have been isolated from contaminated environments and identified for their ability to degrade 2,4,5-T. These isolates are often capable of utilizing the herbicide as their sole source of carbon.
Pseudomonas sp. : Several strains of Pseudomonas, including the well-studied Pseudomonas cepacia (now reclassified as Burkholderia cepacia), have been shown to efficiently degrade 2,4,5-T in both liquid cultures and soil. nih.govasm.orgresearchgate.net
Burkholderia sp. : This genus is among the best-known 2,4,5-T degraders, with strains like AC1100 being a model organism for studying the genetic and biochemical pathways. frontiersin.orgjst.go.jp
Alcaligenes eutrophus : Now known as Cupriavidus necator, strains like JMP134 have been studied, sometimes in mixed cultures, for their ability to degrade chlorophenoxyacetates. nih.govnih.gov
Arthrobacter sp. : Members of this genus have been identified as being involved in the degradation of chlorophenoxy herbicides and their metabolites. acs.orgasm.org
Flavobacterium sp. : This genus has been implicated in the degradation of related phenoxyalkanoic herbicides and can be part of degrading microbial consortia. asm.orgwho.int
Sphingomonas sp. and Bradyrhizobium sp. : These genera have also been reported as capable 2,4,5-T degraders, highlighting the broad distribution of this metabolic capability among soil bacteria. frontiersin.orgjst.go.jp
| Bacterial Genus | Specific Strain Example | Key Finding |
| Pseudomonas | P. cepacia AC1100 | Capable of using 2,4,5-T as a sole carbon source and degrading it in soil. nih.govasm.org |
| Alcaligenes | A. eutrophus JMP134 | Degrades 2,4,5-T in co-culture and can mineralize it during chemostat growth. nih.govoup.com |
| Arthrobacter | Arthrobacter sp. | Degrades chlorocatechols, which are key intermediates in the 2,4-D and 2,4,5-T pathway. acs.org |
| Flavobacterium | Not specified | Part of a synergistic microbial community that degrades related phenoxy herbicides. asm.org |
Study of Adapted Microbial Populations and Their Activity
Microbial populations in soils with a history of herbicide contamination often exhibit an enhanced ability to degrade these compounds. This adaptation is a result of selective pressure, which favors the growth of microorganisms that can tolerate and metabolize the contaminant. iupac.org Studies on microbial communities from soils heavily contaminated with herbicides have shown that they can degrade 2,4,5-T much more rapidly than communities from uncontaminated soils. frontiersin.org For instance, a community from an untreated, contaminated soil degraded 2,4,5-T within 5 days, whereas a community from an amended soil showed a significant lag phase before degradation commenced. frontiersin.org
This adaptation process can involve genetic changes, such as horizontal gene transfer, where the genes encoding degradative enzymes are passed between different bacteria on mobile genetic elements like plasmids. mdpi.com The repeated application of herbicides can lead to a progressive increase in the metabolic rate of the soil's microbial population over time. iupac.org The study of these adapted populations is crucial as they represent a potent resource for bioremediation, demonstrating the natural attenuation potential of contaminated environments. frontiersin.orgresearchgate.net
Factors Influencing Biodegradation Efficiency
The efficiency of biodegrading 2,4,5-T isopropyl ester is significantly influenced by a variety of environmental and biological factors. These parameters can dictate the rate and extent of degradation by microbial populations.
Environmental Parameters (pH, Temperature, Oxygen Availability)
Environmental conditions play a crucial role in the microbial breakdown of this compound. The rate of hydrolysis of the ester to its parent acid, 2,4,5-T, is pH-dependent, with faster degradation occurring in alkaline conditions. apvma.gov.aujuniperpublishers.com For instance, the hydrolysis of 2,4-D esters, a related group of compounds, is significantly more rapid at pH 9 than at more acidic or neutral pH levels. inchem.org This suggests that the initial and often rate-limiting step of ester hydrolysis is chemically influenced by the surrounding pH.
Temperature also affects the kinetics of biodegradation. Microbial activity generally increases with temperature up to an optimal point, beyond which efficiency declines. Studies on the related herbicide 2,4-D have shown that degradation rates are influenced by temperature, with an optimum around 27°C. inchem.org Lower temperatures can lead to a lag phase in microbial activity and slower degradation. inchem.org
Oxygen availability is another critical factor that determines the metabolic pathways utilized by microorganisms. Aerobic conditions, where oxygen is present, typically facilitate faster and more complete degradation of many chlorinated phenoxyacetic acids. dtic.milfrontiersin.org Under anaerobic (oxygen-deficient) conditions, degradation can still occur but often proceeds at a slower rate and may involve different microbial consortia and metabolic routes, such as reductive dechlorination. inchem.orgresearchgate.net
Table 1: Influence of Environmental Parameters on Biodegradation
| Parameter | Effect on Biodegradation of this compound and Related Compounds |
| pH | Hydrolysis to the parent acid is faster in alkaline conditions. apvma.gov.aujuniperpublishers.com Optimal pH for the activity of degrading enzymes is often near neutral to slightly alkaline. nih.gov |
| Temperature | Degradation rates generally increase with temperature up to an optimum for microbial activity. juniperpublishers.cominchem.org |
| Oxygen Availability | Aerobic conditions generally favor faster and more complete degradation. dtic.milfrontiersin.org Anaerobic degradation is possible but often slower. inchem.orgresearchgate.net |
Co-metabolism and Nutrient Requirements
The biodegradation of complex molecules like this compound can be enhanced through co-metabolism. This process occurs when microorganisms, while metabolizing a primary, more easily degradable substrate (a co-substrate), produce enzymes that can also break down the target contaminant. Glucose has been shown to stimulate the biodegradation of the structurally related herbicide 2,4-D by increasing the population of degrading microbes. researchgate.net Similarly, the presence of other carbon and energy sources like pyruvate (B1213749) and lactate (B86563) has been shown to facilitate the degradation of 2,4,5-T. frontiersin.org
Nutrient availability is also essential for sustaining microbial populations involved in bioremediation. The addition of nitrogen and phosphorus can significantly increase the microbial transformation of herbicides in soil. researchgate.net These nutrients are crucial for microbial growth and the synthesis of the enzymes required for breaking down the ester and its subsequent degradation products. researchgate.net The process of mineralization, where the organic compound is completely broken down to inorganic products like carbon dioxide, is a key mechanism in the further degradation of pesticides and their intermediates, and it relies on a healthy and active microbial community supported by adequate nutrients. mdpi.com
Development and Evaluation of Bioremediation Technologies
Building on the understanding of biodegradation factors, various technologies have been developed to remediate sites contaminated with 2,4,5-T and its esters. These technologies aim to create optimal conditions for microbial activity.
Aerobic and Anaerobic Biological Conversion Systems
Both aerobic and anaerobic biological systems have been evaluated for the treatment of soil and water contaminated with chlorinated phenoxyacetic herbicides. dtic.mil
Aerobic systems utilize oxygen as the terminal electron acceptor, which generally leads to faster degradation rates for many organic pollutants. frontiersin.orgfrontiersin.org In these systems, microorganisms cleave the ether bond of the phenoxyacetic acid and hydroxylate the aromatic ring, leading to ring cleavage and eventual mineralization. researchtrend.net Land treatment and biopiles are examples of aerobic bioremediation technologies where contaminated soil is aerated and amended with nutrients and water to stimulate microbial activity. dtic.mil
Anaerobic systems , which operate in the absence of oxygen, rely on alternative electron acceptors. For highly chlorinated compounds like 2,4,5-T, anaerobic conditions can be advantageous for initiating degradation through reductive dechlorination, where chlorine atoms are removed from the aromatic ring. inchem.orgresearchgate.net This process can make the molecule less toxic and more susceptible to further degradation. researchgate.net Sequential anaerobic/aerobic treatment has been proposed as a promising strategy, where initial anaerobic treatment dehalogenates the compound, followed by aerobic treatment to achieve complete mineralization. dtic.mil
Table 2: Comparison of Aerobic and Anaerobic Conversion Systems
| System Type | Primary Degradation Mechanism | Advantages |
| Aerobic | Oxidative degradation, ring cleavage researchtrend.net | Generally faster for less chlorinated compounds, can lead to complete mineralization frontiersin.orgfrontiersin.org |
| Anaerobic | Reductive dechlorination researchgate.net | Effective for highly chlorinated compounds, can reduce toxicity inchem.orgresearchgate.net |
Application of Microbial Seed Cultures (e.g., PHENOBAC) for Accelerated Degradation
To enhance the speed and efficiency of bioremediation, specific microbial cultures with proven degradative capabilities can be introduced to a contaminated site, a process known as bioaugmentation. One example of such a commercial microbial seed culture is PHENOBAC. While specific research on the direct application of PHENOBAC to this compound is not detailed in the provided context, the principle involves using consortia of bacteria selected for their ability to degrade phenolic and chlorinated aromatic compounds.
The use of specialized microbial strains, such as those from the genera Pseudomonas, Burkholderia, and Alcaligenes, has been extensively studied for their ability to degrade 2,4-D and 2,4,5-T. frontiersin.orgresearchtrend.netnih.gov For instance, Pseudomonas cepacia AC1100 can metabolize 2,4,5-T. nih.gov The introduction of such specialized microorganisms can be particularly useful in environments where the indigenous microbial population lacks the necessary catabolic genes or is present in insufficient numbers to carry out effective degradation. researchtrend.net The development of genetically engineered microorganisms, containing plasmids with genes for the degradation of compounds like 2,4-D, also represents an advanced approach to bioaugmentation. mdpi.comnih.gov
Advanced Analytical Methodologies for 2,4,5 T Isopropyl Ester and Its Environmental Metabolites
Comprehensive Sample Preparation Techniques for Diverse Environmental Matrices
Effective sample preparation is a critical prerequisite for accurate analysis, aiming to extract the analytes of interest, remove interfering substances, and concentrate the sample to detectable levels. The inherent chemical properties of 2,4,5-T isopropyl ester and its acid metabolite, including their solubility and volatility, dictate the specific extraction and cleanup procedures employed for different environmental samples.
Air Sample Collection and Extraction
The analysis of airborne residues of this compound involves capturing both the vapor phase and particle-associated forms of the compound. Active air sampling is a prevalent technique, utilizing a pump to draw a known volume of air through a sampling train. nih.govencyclopedia.pub This train typically consists of a glass fiber filter (GFF) to capture aerosol-bound particles, followed by a sorbent bed to trap the gaseous-phase compounds. mdpi.comresearchgate.net
Commonly used adsorbents for phenoxy herbicides like 2,4,5-T esters include polyurethane foam (PUF) and styrene-divinylbenzene resins such as XAD-2. mdpi.comresearchgate.netalsglobal.com The combination of a filter and a sorbent ensures the comprehensive collection of the analyte from the atmosphere. mdpi.com Following collection, the trapped analytes are recovered from the sampling media through solvent extraction. encyclopedia.pubresearchgate.net Pressurized liquid extraction (PLE) and microwave-assisted extraction (MAE) are modern techniques that offer high efficiency and reduced solvent consumption compared to traditional methods like Soxhlet extraction. nih.govencyclopedia.pubresearchgate.net The choice of solvent is critical and is selected based on the polarity of the target analyte.
Table 1: Air Sampling and Extraction Parameters
| Parameter | Description | Source |
| Sampling Method | Active air sampling using a high-volume sampler. mdpi.comresearchgate.net | mdpi.comresearchgate.net |
| Collection Media | Glass Fiber Filter (GFF) for particulate fraction, followed by Polyurethane Foam (PUF) or XAD-2 resin for vapor phase. mdpi.comalsglobal.com | mdpi.comalsglobal.com |
| Extraction Technique | Solvent extraction, with options including Pressurized Liquid Extraction (PLE), Microwave-Assisted Extraction (MAE), or Soxhlet. nih.govresearchgate.net | nih.govresearchgate.net |
Liquid-Liquid Extraction and Cleanup Procedures for Water Samples
Liquid-liquid extraction (LLE) is a foundational technique for isolating phenoxyalkanoic acids and their esters from aqueous matrices. pjoes.commdpi.comacs.org The procedure, outlined in methodologies such as EPA Method 1658, involves adjusting the pH of the water sample. epa.gov For the analysis of the ester form, extraction is typically performed under neutral or slightly alkaline conditions. To analyze the primary metabolite, 2,4,5-T acid, the water sample is first acidified to a pH below 2. pjoes.comoup.comaccustandard.com This protonates the carboxylic acid, making it less water-soluble and more amenable to extraction into an organic solvent.
Commonly used extraction solvents include ethyl acetate, methyl tert-butyl ether (MtBE), and toluene. pjoes.comaccustandard.comoup.com After extraction, the organic phase is often "cleaned up" to remove co-extracted matrix interferences that could affect the subsequent chromatographic analysis. epa.gov Solid-phase extraction (SPE) is a widely used cleanup technique. The extract is passed through a cartridge containing a solid sorbent, such as Florisil® or C18-modified silica (B1680970) gel. pjoes.comepa.gov These sorbents retain interferences while allowing the analyte of interest to be eluted with a suitable solvent, resulting in a cleaner, more concentrated sample for analysis. pjoes.com
Table 2: Typical LLE and Cleanup Parameters for Water Samples
| Step | Parameter | Details | Source |
| Sample Preparation | pH Adjustment | Acidify to pH < 2 for acid metabolite extraction. | pjoes.comaccustandard.com |
| Extraction | Solvent | Methyl tert-butyl ether (MtBE), Ethyl acetate. | pjoes.comaccustandard.com |
| Cleanup | Technique | Solid-Phase Extraction (SPE). | pjoes.comepa.gov |
| Cleanup | Sorbent | Florisil®, C18, Styrene-divinylbenzene copolymer. | pjoes.comepa.gov |
Extraction and Derivatization from Soil and Plant Tissues
Analyzing this compound and its metabolites in solid matrices like soil and plants presents additional challenges due to the complex nature of these samples. A crucial initial step is hydrolysis. coresta.org Since esters like this compound are rapidly converted to the parent acid (2,4,5-T) in soil and plant tissues, analytical methods often incorporate a basic hydrolysis step (e.g., using potassium hydroxide) to ensure all forms of the herbicide are converted to the acid for a total residue measurement. coresta.orgforestresearch.gov.ukechemi.com
Following hydrolysis, the sample is acidified, and the 2,4,5-T acid is extracted into an organic solvent. echemi.comasm.org For gas chromatographic analysis, the polar carboxylic acid group of 2,4,5-T must be derivatized to create a more volatile and less polar compound. pjoes.comtandfonline.com Esterification to form the methyl ester is the most common derivatization approach. pjoes.comepa.govaccustandard.com Reagents such as diazomethane (B1218177) or trimethylphenylammonium hydroxide (B78521) (TMPH) are used for this purpose. pjoes.comaccustandard.comtandfonline.com This derivatization step significantly improves the chromatographic properties of the analyte for GC analysis. tandfonline.com
Chromatographic Separation and Quantitation Techniques
Chromatography is the cornerstone of instrumental analysis for this compound, providing the necessary separation from other compounds present in the prepared sample extract. Both gas and liquid chromatography are widely employed.
Gas Chromatography (GC) with Electron Capture Detection (ECD)
Gas chromatography is a highly effective technique for the separation of volatile and semi-volatile compounds. For phenoxy acid herbicides, analysis is typically performed on the derivatized methyl esters. epa.govnih.govnih.gov The separation is achieved using a capillary column, often with a non-polar or semi-polar stationary phase. epa.govscioninstruments.com
The Electron Capture Detector (ECD) is particularly well-suited for this analysis due to its high sensitivity to halogenated compounds like the trichlorinated 2,4,5-T molecule. epa.govoup.comnih.gov The ECD provides excellent sensitivity, allowing for the detection of residues at very low concentrations (parts-per-billion or lower). pjoes.comoup.com Confirmation of the analyte's identity is often achieved by comparing its retention time on two dissimilar GC columns. epa.gov
Table 3: GC-ECD Operating Parameters
| Parameter | Typical Condition | Source |
| Analyte Form | Methyl ester derivative | pjoes.comepa.gov |
| Detector | Electron Capture Detector (ECD) | epa.govnih.gov |
| Column | Wide-bore, fused-silica capillary column | epa.gov |
| Confirmation | Analysis on a second, dissimilar column | epa.gov |
| Detection Limits | ng/L to µg/L range in water, depending on sample volume and concentration factor. | pjoes.comnih.gov |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) offers a powerful alternative to GC, with the primary advantage of being able to analyze the parent acid (2,4,5-T) and its ester directly without the need for derivatization. nih.govsielc.comsielc.com Reverse-phase (RP) HPLC is the most common mode used for this separation. sielc.com
In RP-HPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with an acid modifier like formic or phosphoric acid to ensure the analyte is in a consistent ionic state. sielc.comeconference.io Detection is commonly performed using a UV detector, as the aromatic ring in the 2,4,5-T structure absorbs ultraviolet light. americanlaboratory.com For enhanced selectivity and sensitivity, HPLC can be coupled with tandem mass spectrometry (LC-MS/MS), which provides structural information and allows for very low detection limits. oup.comeconference.ioresearchgate.net
Table 4: HPLC Separation Conditions
| Parameter | Typical Condition | Source |
| Mode | Reverse-Phase (RP) | sielc.com |
| Column | C18, Newcrom R1, Obelisc R | sielc.comsielc.comeconference.io |
| Mobile Phase | Acetonitrile/Water with acid modifier (e.g., formic acid) | sielc.comeconference.io |
| Detector | UV or Tandem Mass Spectrometry (MS/MS) | econference.ioamericanlaboratory.com |
Advanced Spectrometric Identification and Confirmation
Advanced spectrometric techniques are indispensable for the unambiguous identification and confirmation of this compound and its metabolites in complex environmental matrices. These methods provide high sensitivity and selectivity, allowing for structural elucidation and trace-level detection.
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)
Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques like liquid chromatography (LC) or gas chromatography (GC), is a cornerstone for the analysis of this compound. For its primary environmental metabolite, 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), LC coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used analytical technique. hpst.czmdpi.com
In MS/MS analysis, a precursor ion corresponding to the molecule of interest is selected in the first mass analyzer, fragmented through collision-induced dissociation, and the resulting product ions are analyzed in a second mass analyzer. This process, often performed in multiple reaction monitoring (MRM) mode, provides exceptional specificity and sensitivity by monitoring a specific precursor-to-product ion transition. diva-portal.org This is crucial for distinguishing the target analyte from background interferences in complex samples. For instance, in the analysis of the metabolite 2,4,5-T using electrospray ionization in negative mode (ESI-), the deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of 255 is often selected as the precursor ion. Fragmentation of this ion yields characteristic product ions, such as the one at m/z 195, which corresponds to the trichlorophenoxide anion. researchgate.net
The electron ionization (EI) mass spectrum of this compound itself shows a characteristic fragmentation pattern that can be used for its identification, typically in GC-MS analysis. nist.gov The molecular weight of this compound is 297.56 g/mol . nist.gov The analysis of the ester and its parent acid can be enhanced through chemical derivatization to improve signal intensity in LC-ESI-MS/MS. mdpi.com
Table 1: MS/MS Parameters for the Analysis of the Metabolite 2,4,5-T This table presents typical parameters used in LC-MS/MS methods for the detection of 2,4,5-T, the primary hydrolysis product of this compound.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| 2,4,5-T | 255 | 195 | Negative ESI | researchgate.net |
| 2,4,5-T | 255.49 | 252.90 (quantifier) | Negative ESI | researchgate.net |
| 2,4,5-T | 255.49 | 194.90 (qualifier) | Negative ESI | researchgate.net |
Infrared Spectroscopy and UV-Vis Spectrophotometry for Structural Elucidation
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques used for the structural elucidation of organic compounds.
Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the ester group (C=O stretching and C-O stretching), the aromatic ring (C=C stretching), and the carbon-chlorine bonds (C-Cl stretching). The carbonyl (C=O) stretching band in esters typically appears in the region of 1750-1735 cm⁻¹. The C-O-C asymmetric stretching in ethers and esters is found in the 1300-1000 cm⁻¹ region. uobabylon.edu.iq These characteristic peaks, in conjunction with other spectral data, help confirm the molecular structure.
UV-Vis Spectrophotometry measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. This technique is particularly useful for detecting compounds with chromophores, such as aromatic rings and conjugated systems. uobabylon.edu.iq Phenoxy herbicides like 2,4,5-T and its esters exhibit distinct UV absorption profiles due to their chlorinated aromatic ring structure. For 2,4-D esters, which are structurally similar, absorption maxima are observed around 230 nm, 285 nm, and 293 nm. nih.gov The molar absorptivity and the position of the maximum absorption (λmax) are characteristic properties that can be used for quantification and initial identification. The choice of solvent is critical, as it must be transparent in the measurement range. uobabylon.edu.iq
Multi-Residue Analytical Approaches for Phenoxy Acid Herbicides
In environmental and food monitoring, it is often necessary to analyze for a wide range of pesticides simultaneously. Multi-residue methods (MRMs) are developed to detect and quantify multiple analytes in a single analytical run, improving efficiency and reducing costs. For phenoxy acid herbicides, which are often applied as various salts and esters, a common analytical strategy involves a hydrolysis step. diva-portal.org
These herbicides are frequently regulated based on the total acid equivalent, encompassing the parent acid, its salts, and its esters. eurl-pesticides.eueurl-pesticides.eu Therefore, analytical methods often incorporate an alkaline hydrolysis step (e.g., using sodium hydroxide) to convert any esters, such as this compound, and salts into the parent acid (2,4,5-T). diva-portal.org After hydrolysis, the sample is neutralized and extracted. The resulting extract, containing the parent acids from all original forms, is then analyzed, typically by LC-MS/MS or GC-MS after a derivatization step (e.g., methylation) to make the acids more volatile for GC analysis. diva-portal.orgusgs.gov
This approach allows for the determination of the total residue of a specific phenoxy herbicide, providing a comprehensive assessment of contamination that aligns with regulatory definitions. diva-portal.orgeurl-pesticides.eu Such methods have been successfully developed for analyzing phenoxy acids in diverse matrices like cereals and water. hpst.czdiva-portal.org
Method Validation, Detection Limits, and Linearity Ranges in Environmental Samples
The validation of an analytical method is crucial to ensure its reliability, accuracy, and reproducibility. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). europa.eu These parameters are determined for specific analytes in specific matrices, such as water, soil, or food.
For the analysis of 2,4,5-T, the primary metabolite of this compound, in environmental samples, LC-MS/MS methods have demonstrated excellent performance.
Linearity: The linearity of an analytical method is its ability to produce test results that are directly proportional to the concentration of the analyte within a given range. For 2,4,5-T, excellent linearity (with correlation coefficients, r², often >0.99) has been demonstrated in ranges relevant for environmental monitoring, such as 1 to 50 µg/L. researchgate.net A minimum of five concentration levels is typically recommended to establish linearity. europa.eu
Detection and Quantification Limits: The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the Limit of Quantification (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. europa.eu For 2,4,5-T in water, methods using LC-MS/MS have achieved very low detection limits. For example, a method detection limit (LOD) of 0.003 µg/L has been reported for 2,4,5-T in surface water. researchgate.net Another study demonstrated detection of 2,4,5-T in drinking water at concentrations as low as 2 parts per trillion (ppt), or 0.002 µg/L. hpst.cz The practical lower limits of measurement using older gas chromatography methods were reported as 2 ppt (B1677978) (0.002 µg/L) with electron-capture detection. usgs.gov
Accuracy and Precision: Accuracy is assessed through recovery studies by analyzing samples spiked with a known concentration of the analyte. Recoveries for 2,4,5-T in various water matrices typically range from 70% to 120%. researchgate.net Precision, expressed as the relative standard deviation (RSD), is a measure of the repeatability of the method. For 2,4,5-T analysis, RSD values are generally below 15-20%. researchgate.netepa.gov
Table 2: Performance Characteristics of an LC-MS/MS Method for 2,4,5-T in Water This table summarizes key validation parameters from a study on the determination of acidic herbicides in different water matrices.
| Parameter | Value/Range | Matrix | Reference |
| Linearity Range | 1 - 50 µg/L | Standard Solution | researchgate.net |
| Correlation Coefficient (r²) | 0.9997 | Standard Solution | researchgate.net |
| Method Detection Limit (LOD) | 0.003 µg/L | Surface Water | researchgate.net |
| Method Quantification Limit (LOQ) | 0.01 µg/L | Surface Water | researchgate.net |
| Recovery | 70 - 120% | Spiked Surface Water | researchgate.net |
| Instrumental Precision (RSD) | < 3.4% | Standard Solution | researchgate.net |
Ecological Impacts on Non Target Organisms in Natural and Agricultural Ecosystems
Phytotoxicological Effects on Non-Target Plant Species
The phytotoxicity of 2,4,5-T isopropyl ester is a critical aspect of its ecological footprint, impacting plant species beyond the intended weeds.
Selectivity Between Dicotyledonous Plants and Grasses
2,4,5-T is a selective herbicide, primarily effective against broad-leaved (dicotyledonous) plants, while grasses (monocotyledonous) are largely unaffected. genewatch.orginvasive.orgiiste.org This selectivity is attributed to its mode of action as a synthetic auxin, which disrupts the normal growth processes in susceptible plants, leading to uncontrolled growth and eventual death. invasive.orgunesp.br In contrast, grasses possess physiological and morphological characteristics that confer a degree of natural tolerance. genewatch.org
Impact on Specific Woody Species and Forest Vegetation
While effective for controlling many broadleaf weeds, 2,4,5-T, especially its ester formulations, is particularly potent against woody plants. forestresearch.gov.ukcore.ac.uk This characteristic has led to its use in managing forest vegetation and controlling brush on rights-of-way. oregonstate.edu
Research has demonstrated the efficacy of this compound in controlling various woody species. For instance, early studies compared the effectiveness of isopropyl esters of 2,4-D and 2,4,5-T on chamise sprouts, with both showing some level of control. ucanr.edu The compound has been shown to induce leaf shedding in a wide array of both deciduous and evergreen woody species. forestresearch.gov.uk In some cases, as much as 90% of leaves were shed within 3 to 4 weeks of application, with many trees and shrubs being killed outright. forestresearch.gov.uk
However, the effectiveness can vary depending on the species and the formulation used. Some species may require repeated applications for complete control, and certain species with extensive root systems may send up new sprouts after the initial treatment. core.ac.uk The table below summarizes findings on the impact of 2,4,5-T on various woody species.
| Woody Species | Observed Effect | Reference |
| Chamise Sprouts | 20% kill with 2 pounds of this compound. | ucanr.edu |
| Deciduous and Evergreen Woody Species | Can induce leaf shedding. | forestresearch.gov.uk |
| Tropical Forest Canopy | Effective in reducing shade canopy. | forestresearch.gov.uk |
| Live Oak Sprouts | Required repeated applications for control. | ucanr.edu |
Aquatic Organism Responses to 2,4,5-T Ester Formulations
The introduction of 2,4,5-T ester formulations into aquatic ecosystems, either through direct application for aquatic weed control or indirectly through runoff, can have significant consequences for aquatic life.
Effects on Fish and Aquatic Invertebrates
Ester formulations of phenoxy herbicides like 2,4,5-T are generally more toxic to fish and aquatic invertebrates than their acid or amine salt counterparts. invasive.orgjuniperpublishers.comepa.gov This increased toxicity is likely due to the greater absorption of esters through the gills of fish. juniperpublishers.com Once absorbed, the ester is hydrolyzed to the acid form, which is the physiologically active entity. who.int
Studies have shown a wide range of toxicity levels depending on the specific ester, the species, and the exposure duration. For example, some ester forms of 2,4-D, a closely related herbicide, are considered highly toxic to fish. epa.govepa.gov While specific data for the isopropyl ester of 2,4,5-T is limited in the provided context, the general trend of higher toxicity for ester formulations is a significant concern. juniperpublishers.comepa.gov For instance, the 24-hour LC50 (the concentration lethal to 50% of the test population) for bluegills exposed to various 2,4,5-T formulations showed that esters were significantly more toxic than other forms. epa.gov
The following table presents a summary of the toxicity of various phenoxy herbicide formulations to aquatic organisms.
| Organism | Herbicide Formulation | Toxicity Level | Reference |
| Fish | Ester forms | Highly toxic | epa.govepa.gov |
| Aquatic Invertebrates | Ester forms | Moderately to slightly toxic | juniperpublishers.com |
| Bluegill Sunfish | 2,4,5-T Esters | Higher toxicity than other forms | epa.gov |
| Silver Salmon | Combination of 2,4,5-T and 2,4-D (esters) | Immediate distress and death at 50 ppm | epa.gov |
Algal Sensitivity and Population Dynamics
The impact of 2,4,5-T on algae is also a noteworthy aspect of its aquatic toxicology. While some studies on the related herbicide 2,4-D have shown that at certain concentrations, it can inhibit or stop cell division in green algae, other research indicates no effect on natural phytoplankton communities at lower concentrations. who.intwho.int However, exposure to ester formulations of 2,4-D has been found to reduce productivity in these organisms. who.intwho.int This suggests that the isopropyl ester of 2,4,5-T could similarly impact algal populations, potentially altering the primary productivity and food web dynamics of aquatic ecosystems.
Terrestrial Fauna Responses: Birds, Insects, and Soil-Dwelling Organisms
The effects of this compound on terrestrial animals are varied and can be both direct and indirect. At concentrations typically encountered in agricultural and forestry applications, 2,4,5-T is considered to have virtually no effect on most birds, insects, and soil-living organisms. forestresearch.gov.uk
Birds: Studies on the acute oral toxicity of 2,4,5-T to birds have generally indicated low toxicity. epa.gov For example, the LC50 for mallards was found to be greater than 5,000 ppm in their diet. epa.gov However, sublethal effects have been observed. Chickens exposed to grass treated with 2,4,5-T showed a reduction in egg yield, although fertility and hatchability were not affected. epa.gov Indirectly, the use of 2,4,5-T for brush control has been shown to improve the habitat for some species like the ruffed grouse by creating more edge environments. epa.gov
Insects: Phenoxyacetic acid herbicides are generally not considered highly toxic to beneficial insects like honeybees. forestresearch.gov.ukwho.int However, some temporary reductions in populations of certain insects may occur following application, though recovery is usually rapid. forestresearch.gov.uk Indirect effects are more significant, as the destruction of broadleaf plants can reduce the food and shelter available for insects that depend on them. nih.gov
Soil-Dwelling Organisms: The impact on soil organisms is also generally considered to be low at normal application rates. forestresearch.gov.uk While high concentrations of herbicides can reduce decomposition rates in laboratory settings, field studies have often found no measurable effects on litter decomposition at typical silvicultural application rates. researchgate.net Populations of specific soil organisms might be temporarily reduced, but they tend to recover quickly. forestresearch.gov.uk
Bioaccumulation and Residue Dynamics in Ecological Food Chains (limited to non-human animal studies)
Research data specifically detailing the bioaccumulation and food chain dynamics of this compound is limited in publicly available scientific literature. However, studies on 2,4,5-T, its other ester formulations, and related phenoxy herbicides provide insight into the general principles of its behavior in non-human animals. The prevailing finding is that chlorophenoxy compounds are not subject to significant bioaccumulation in animals. nih.gov They are generally metabolized and excreted rapidly. nih.govoregonstate.edu
In terrestrial ecosystems, studies have investigated the presence of 2,4,5-T residues in wildlife following the application of the herbicide. In one study, low levels of 2,4,5-T were detected in black-tailed deer for up to 43 days after forest spraying. oregonstate.edu The highest concentrations were found in feces, urine, and stomach contents, while edible portions of the animals, with the exception of a single liver sample (0.021 mg/kg), had non-detectable residues (less than 0.006-0.010 mg/kg). oregonstate.eduoregonstate.edu This suggests that while animals are exposed through ingestion of treated vegetation, the compound does not persist or accumulate to high levels in their tissues. oregonstate.edu
Studies on domestic animals support the finding of rapid elimination. For instance, sheep administered an oral dose of a 2,4,5-T ester showed a peak plasma concentration within 3-4 hours, with 86% of the dose being excreted in an unaltered form in the urine within 72 hours. nih.gov
In aquatic environments, the ester forms of phenoxy herbicides are known to rapidly hydrolyze to the parent acid. forestresearch.gov.ukepa.gov While some aquatic invertebrates may accumulate these herbicides, data for 2,4,5-T esters are scarce. As an example, oysters exposed to water containing 2,4-D have been shown to accumulate the herbicide to levels significantly higher than the surrounding water. forestresearch.gov.uk The potential for bioconcentration of 2,4,5-T esters in fish is considered low. Although the esters are more readily absorbed into fatty tissues due to their higher partition coefficients, they are also expected to be metabolized. oregonstate.edu For the related compound, 2,4-D isopropyl ester, a bioconcentration factor (BCF) has been estimated at 80, suggesting a moderate potential for bioconcentration; however, it is believed that the compound is readily metabolized by fish, which would prevent significant accumulation. nih.gov
Table of Research Findings on 2,4,5-T Residues in Non-Human Animals
| Chemical Form | Species | Tissue/Sample | Key Finding | Reference(s) |
| 2,4,5-T | Black-tailed Deer | Edible Tissues | Non-detectable residues (<0.006-0.010 mg/kg) 10-43 days post-application. | oregonstate.edu |
| 2,4,5-T | Black-tailed Deer | Liver | A single sample showed a residue of 0.021 mg/kg. | oregonstate.edu |
| 2,4,5-T | Black-tailed Deer | Feces, Urine, Stomach Contents | Highest residues found in these excretory and digestive samples. | oregonstate.edu |
| 2,4,5-T ester | Sheep | Plasma/Urine | Peak plasma concentration 3-4 hours after oral dose; 86% of dose excreted in urine within 72 hours. | nih.gov |
| 2,4,5-T | Cow | Milk | No detectable residues in milk from a cow fed 5 p.p.m. 2,4,5-T. | oregonstate.edu |
Future Directions and Emerging Research Areas for 2,4,5 T Isopropyl Ester
While the use of 2,4,5-T isopropyl ester has been discontinued (B1498344) in many countries, its persistence in the environment necessitates ongoing research to understand its long-term fate and to develop effective remediation strategies. healthandenvironment.org Future research is moving towards a more nuanced understanding of its environmental behavior, focusing on complex degradation pathways, advanced remediation techniques, refined predictive modeling, highly sensitive analytical methods, and comprehensive risk assessments that account for a multitude of environmental variables.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
